molecular formula C7H13NO2 B1416462 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 123958-87-2

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No. B1416462
M. Wt: 143.18 g/mol
InChI Key: VQNVOVAHJAHGQP-SSDOTTSWSA-N
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Description

“1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is also known by its IUPAC name, ®-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one .


Molecular Structure Analysis

The molecular structure of “1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” can be represented by the SMILES notation: CC(=O)N1CCC[C@@H]1CO .


Physical And Chemical Properties Analysis

The compound “1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one” is typically stored at 0-8 °C .

Scientific Research Applications

Synthesis and Structural Analysis

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has been used in various synthesis processes, particularly in creating complex molecular structures. For instance, the compound 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one was synthesized without catalyst or solvent, showcasing the compound's versatility in organic synthesis. The molecular and crystal structure of a related compound was determined using single crystal X-ray diffraction, highlighting the compound's utility in structural analysis (Percino et al., 2006).

Quantum Chemical Investigation

The compound has also been the subject of quantum chemical investigations. DFT and quantum-chemical calculations were conducted to understand the molecular properties of substituted pyrrolidinones, which include derivatives of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one. This type of study is crucial for understanding the electronic properties such as HOMO, LUMO energy, and molecular densities of these compounds (Bouklah et al., 2012).

Electrooptic Film Fabrication

In the field of material science, specifically in electrooptic film fabrication, derivatives of 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one have been utilized. The synthesis and characterization of various heterocyclic "push-pull" chromophores were conducted, which are significant in creating electrooptic films with specific molecular architectures, influencing the film's microstructure and optical/electrooptic response (Facchetti et al., 2006).

Safety And Hazards

This compound may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(10)8-4-2-3-7(8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNVOVAHJAHGQP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

CAS RN

123958-87-2
Record name 1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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